
4-Bromo-1,2-(methylenedioxy)benzene
Overview
Description
4-Bromo-1,2-(methylenedioxy)benzene is an organic compound with the molecular formula C7H5BrO2 and a molecular weight of 201.02 g/mol . It is also known by other names such as 5-bromobenzo[d][1,3]dioxole and 3,4-methylenedioxybromobenzene . This compound is characterized by a bromine atom attached to a benzene ring that is fused with a methylenedioxy group, forming a dioxole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-(methylenedioxy)benzene can be synthesized through the bromination of 1,2-methylenedioxybenzene using N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in acetonitrile under UV irradiation in a continuous-flow photoreactor . The reaction mixture is then processed through a liquid-liquid membrane separator to isolate the brominated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated flow reactors and advanced separation techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-(methylenedioxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Acetonitrile: Common solvent for reactions involving this compound
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzodioxoles: Formed through nucleophilic substitution.
Scientific Research Applications
Synthetic Chemistry Applications
4-Bromo-1,2-(methylenedioxy)benzene serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity is primarily attributed to the bromine atom attached to the methylenedioxybenzene framework.
Key Reactions
- Bromination :
- Substitution Reactions :
- Coupling Reactions :
Pharmaceutical Applications
The compound has been utilized in the synthesis of several pharmaceuticals due to its ability to act as a building block for biologically active molecules.
Notable Pharmaceuticals
- Naproxen : An anti-inflammatory drug synthesized using this compound as a precursor .
- G-Secretase Inhibitors : Investigated for their potential in treating Alzheimer's disease by inhibiting enzymes involved in amyloid precursor protein processing.
- Anti-inflammatory Agents : Derivatives have shown promise in treating inflammatory diseases.
Research indicates that this compound exhibits biological activity that may contribute to its pharmaceutical applications.
Anticancer Properties
Studies have demonstrated that certain derivatives can inhibit cancer cell growth by inducing apoptosis (programmed cell death). The compound's interaction with specific receptors involved in cancer progression has also been explored, indicating potential therapeutic applications.
Synthetic Routes and Yields
Reaction Type | Conditions | Yield |
---|---|---|
Bromination | N-Bromosuccinimide; Acetonitrile; 20°C | 99% |
Suzuki-Miyaura | Palladium catalyst; Acetonitrile; Under inert atmosphere | Varies |
Substitution | Various nucleophiles; Conditions vary | Varies |
Research Insights
- A study highlighted the compound's role in radical-mediated reactions crucial for synthesizing complex organic molecules.
- Another investigation focused on its derivatives' potential anticancer activities against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-(methylenedioxy)benzene involves its interaction with various molecular targets. The bromine atom and the methylenedioxy group play crucial roles in its reactivity and binding affinity to different substrates. The compound can undergo electrophilic aromatic substitution, where the bromine atom is replaced by other electrophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
1,2-Methylenedioxybenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-1,3-benzodioxole: Another brominated benzodioxole with similar properties but different substitution patterns.
Biological Activity
4-Bromo-1,2-(methylenedioxy)benzene (CAS: 2635-13-4) is an organic compound with notable biological activity and applications in medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- Molecular Weight : 201.02 g/mol
- Structure : The compound features a bromine atom attached to a methylenedioxybenzene framework, which enhances its reactivity in various chemical reactions.
This compound exhibits biological activity primarily through its interactions with biomolecules. It is often utilized as an intermediate in the synthesis of various biologically active compounds. Its mechanism of action can be summarized as follows:
- Radical Pathways : The compound may participate in radical-mediated reactions, which are crucial for the formation of complex organic molecules.
- Suzuki-Miyaura Coupling : This compound is involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis .
Anticancer Properties
Research indicates that derivatives of this compound exhibit potential anticancer activity. For instance:
- A study demonstrated that certain derivatives could inhibit the growth of cancer cell lines by inducing apoptosis (programmed cell death) .
- The compound's ability to interact with specific receptors involved in cancer progression has been explored, suggesting a pathway for therapeutic applications.
Pharmacological Applications
This compound has been investigated for its role in drug development:
- G-Secretase Inhibitors : It serves as a building block for synthesizing compounds that inhibit g-secretase, an enzyme implicated in Alzheimer's disease .
- Anti-inflammatory Agents : Some studies have focused on its derivatives' anti-inflammatory properties, exploring their potential use in treating inflammatory diseases .
Case Studies and Research Findings
Synthetic Routes
The most common method for synthesizing this compound involves:
- Bromination of 1,2-Methylenedioxybenzene :
- Using N-bromosuccinimide (NBS) as the brominating agent.
- Reaction conditions typically involve solvents like acetonitrile and catalysts such as palladium salts.
Chemical Reactions
The compound is versatile in synthetic chemistry:
- Substitution Reactions : The bromine atom can be replaced by various nucleophiles under appropriate conditions.
- Coupling Reactions : It participates in reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-1,2-(methylenedioxy)benzene, and how can purity be optimized?
The synthesis typically involves bromination of 1,2-(methylenedioxy)benzene (safrole derivatives) using brominating agents like N-bromosuccinimide (NBS) or Br₂ in controlled conditions. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., DMF or dichloromethane) to minimize side reactions.
- Temperature control : Maintain 0–5°C during bromination to avoid over-substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation (bp ~123–124°C) for high-purity isolation (>95% by GC/HPLC) .
Q. How should researchers characterize this compound’s structural and chemical properties?
- Spectroscopic analysis : Use -NMR (δ 6.8–7.2 ppm for aromatic protons) and -NMR (distinct methylenedioxy carbons at ~100–105 ppm).
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 217.05 for C₇H₅BrO₂) .
- Purity validation : Cross-validate GC (for volatile impurities) with HPLC (polar byproducts) to resolve discrepancies in purity assessments .
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods due to potential bromine release during decomposition.
- Personal protective equipment (PPE) : Nitrile gloves and lab coats to avoid dermal contact, as brominated aromatics may be irritants .
- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated in cross-coupling reactions?
- Mechanistic probes : Use deuterated analogs or kinetic isotope effects (KIE) to study bromine substitution pathways.
- Catalytic systems : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling; optimize ligand-electron effects to enhance aryl-boronate coupling efficiency .
- In situ monitoring : Employ Raman spectroscopy or GC-MS to track intermediates during reactions .
Q. What strategies address low yields in synthesizing derivatives like 4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine?
- Solvent optimization : Replace polar aprotic solvents with THF to improve nucleophilic substitution kinetics.
- Stoichiometry adjustments : Use excess 2-methoxyethyl chloride (1.5–2.0 equiv.) and K₂CO₃ as a base to drive the reaction to completion .
- Flow chemistry : Implement continuous flow reactors for precise temperature/residence time control, reducing side-product formation .
Q. How can researchers investigate its biological activity, such as antifungal properties?
- In vitro assays : Test against Candida albicans using broth microdilution (MIC values). Include positive controls (e.g., fluconazole) and assess cytotoxicity via MTT assays on mammalian cells .
- Structure-activity relationships (SAR) : Compare with analogs (e.g., 5-Bromo-2-hydroxybenzaldehyde) to identify critical substituents for bioactivity .
Q. What analytical methods resolve contradictions in purity data between GC and HPLC?
- Hyphenated techniques : Use GC-MS or LC-MS to identify co-eluting impurities undetected by single-mode methods.
- Thermogravimetric analysis (TGA) : Check for non-volatile residues that may skew GC results .
Q. How can computational modeling predict its reactivity in novel synthetic applications?
- DFT calculations : Model transition states for bromine displacement reactions using Gaussian or ORCA software.
- Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) via AutoDock Vina .
Q. Methodological Tables
Table 1: Key Synthetic Parameters for Derivatives
Derivative | Reagents | Conditions | Yield (%) | Purity Method |
---|---|---|---|---|
4-Bromo-N1-(2-methoxyethyl)-benzene-1,2-diamine | 2-Methoxyethyl chloride, K₂CO₃ | 80°C, 12h | 68–72 | HPLC |
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | 4-Bromobenzyl bromide, K₂CO₃ | DMF, 60°C | 75–80 | GC |
Table 2: Analytical Cross-Validation of Purity
Method | Detected Impurities | Resolution Strategy |
---|---|---|
GC | Volatile halocarbons | TGA + sodium thiosulfate wash |
HPLC | Polar dimers | Recrystallization (EtOH/H₂O) |
Properties
IUPAC Name |
5-bromo-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOYMIDCHINJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180953 | |
Record name | 5-Bromobenzo-1,3-dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2635-13-4 | |
Record name | 5-Bromo-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2635-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromobenzo-1,3-dioxole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromobenzo-1,3-dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromobenzo-1,3-dioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.